Methyl 3-cyano-4-isopropylbenzoate

Description

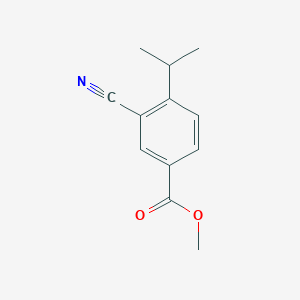

Methyl 3-cyano-4-isopropylbenzoate is a substituted benzoate ester characterized by a cyano (-CN) group at the 3-position and an isopropyl (-CH(CH₃)₂) group at the 4-position of the benzene ring. This compound combines functional groups that influence its physicochemical properties, such as polarity, solubility, and reactivity. The cyano group imparts electron-withdrawing effects, while the isopropyl group contributes steric bulk and lipophilicity. Such structural features make it relevant in pharmaceutical and agrochemical research, where fine-tuning solubility and bioavailability is critical. Analytical techniques like NMR, FTIR, and HPLC are essential for its characterization, as demonstrated for structurally related esters in prior studies .

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

methyl 3-cyano-4-propan-2-ylbenzoate |

InChI |

InChI=1S/C12H13NO2/c1-8(2)11-5-4-9(12(14)15-3)6-10(11)7-13/h4-6,8H,1-3H3 |

InChI Key |

BTXGYAZQAAZJHL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)C(=O)OC)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 3-cyano-4-isopropylbenzoate shares functional groups with other benzoate esters and diterpenoid methyl esters. Below is a systematic comparison based on structural features, spectroscopic data, and chromatographic behavior.

Table 1: Structural and Functional Group Comparison

| Compound Name | Key Substituents | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| This compound | 3-CN, 4-CH(CH₃)₂ | ~219.3 | Ester, cyano, isopropyl |

| Methyl 4-isopropylbenzoate | 4-CH(CH₃)₂ | ~178.2 | Ester, isopropyl |

| Methyl 3-cyanobenzoate | 3-CN | ~165.2 | Ester, cyano |

| Sandaracopimaric acid methyl ester | Diterpenoid backbone | ~332.5 | Ester, carboxylic acid derivative |

Key Findings

Spectroscopic Properties FTIR: The cyano group in this compound exhibits a sharp peak near 2240 cm⁻¹, absent in non-cyano analogs like methyl 4-isopropylbenzoate. The ester carbonyl (C=O) stretch appears near 1720 cm⁻¹, consistent with other methyl esters . ¹H NMR: The isopropyl group’s methine proton resonates as a septet near 2.9 ppm, while its methyl groups appear as a doublet at 1.2–1.4 ppm. The cyano group deshields adjacent aromatic protons, shifting them downfield (~8.0 ppm) compared to non-cyano analogs .

Chromatographic Behavior HPLC: The compound’s retention time is influenced by the cyano group’s polarity and the isopropyl group’s hydrophobicity. In contrast, diterpenoid methyl esters (e.g., sandaracopimaric acid methyl ester) exhibit longer retention times due to higher molecular weight and nonpolar backbones . GC: Unlike volatile diterpenoid esters (e.g., communic acid methyl esters), this compound’s stability under GC conditions remains unverified, though its aromaticity suggests lower volatility .

Physicochemical Properties Solubility: The cyano group enhances solubility in polar solvents (e.g., acetonitrile) compared to nonpolar diterpenoid esters. However, the isopropyl group reduces water solubility relative to simpler benzoates like methyl 3-cyanobenzoate. Reactivity: The electron-withdrawing cyano group increases the ester’s susceptibility to nucleophilic attack, contrasting with the stability of diterpenoid esters in acidic/basic conditions .

Research Implications and Limitations

While this compound’s unique substituents offer tailored properties, direct comparative data with structurally identical analogs remain scarce. Studies on methyl shikimate and diterpenoid esters provide methodological frameworks (e.g., NMR peak assignments , GC retention trends ), but further experimental validation is needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.